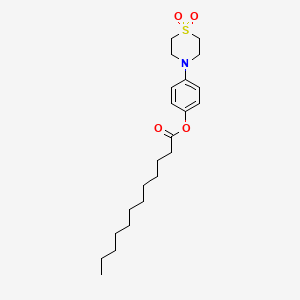

4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenyl dodecanoate

Description

4-(1,1-Dioxo-1λ⁶,4-thiazinan-4-yl)phenyl dodecanoate is a phenyl ester derivative characterized by a dodecanoate (C12 fatty acid) chain and a 1,1-dioxothiazinane (thiomorpholine dioxide) substituent at the para position of the phenyl ring. The 1,1-dioxothiazinane moiety introduces sulfone and amine functionalities, which may enhance polarity and stability compared to simpler esters.

Properties

CAS No. |

820260-17-1 |

|---|---|

Molecular Formula |

C22H35NO4S |

Molecular Weight |

409.6 g/mol |

IUPAC Name |

[4-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl] dodecanoate |

InChI |

InChI=1S/C22H35NO4S/c1-2-3-4-5-6-7-8-9-10-11-22(24)27-21-14-12-20(13-15-21)23-16-18-28(25,26)19-17-23/h12-15H,2-11,16-19H2,1H3 |

InChI Key |

HBMDCRSNAKGXKM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC1=CC=C(C=C1)N2CCS(=O)(=O)CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenyl dodecanoate typically involves the reaction of 4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenol with dodecanoic acid under esterification conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are essential to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenyl dodecanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dioxo group to a thiol or thioether.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol or thioether derivatives.

Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications which can lead to new derivatives with potentially useful properties.

Biology

Research has indicated that 4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenyl dodecanoate may function as a biochemical probe or inhibitor. Its interactions at the molecular level can provide insights into biological mechanisms and pathways. The dioxo group is capable of forming hydrogen bonds with biological molecules, enhancing its potential as a therapeutic agent.

Medicine

The compound has been explored for its therapeutic potential in treating various diseases. Preliminary studies suggest it may exhibit anticancer properties, making it a candidate for further investigation in oncology . Its ability to interact with specific molecular targets could modulate enzyme or receptor activity, leading to significant biological effects.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its hydrophobic properties make it particularly useful in applications requiring hydrophobic interactions, such as drug delivery systems and polymer synthesis.

Anticancer Activity

A study conducted on various thiazolidinone derivatives highlighted the potential anticancer activity of compounds similar to this compound. The results indicated significant inhibition rates against specific cancer cell lines, suggesting that compounds with the thiazolidinone scaffold could be promising candidates for cancer therapy .

Biochemical Probes

Research has also focused on the use of this compound as a biochemical probe to understand enzyme mechanisms. The ability of the dioxo group to form hydrogen bonds enhances its efficacy in binding to target enzymes, providing valuable data for drug design and development.

Mechanism of Action

The mechanism of action of 4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenyl dodecanoate involves its interaction with specific molecular targets. The dioxo group can form hydrogen bonds with biological molecules, while the phenyl dodecanoate moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Schiff Base-Containing Dodecanoate Esters

- 4-({[4-(Methylthio)phenyl]methylene}amino)phenyl Dodecanoate (): Structure: Combines a dodecanoate ester with a Schiff base (imine) linkage and a methylthio (-SMe) group. Synthesis: Formed via condensation of 4-(methylthio)benzaldehyde with 4-aminophenyl dodecanoate. Spectroscopy: IR shows C=O (1702 cm⁻¹) and C=N (1593 cm⁻¹) stretches; ¹H NMR confirms aromatic protons and methylthio resonance . Application: Potential use in liquid crystal research due to mesogenic properties .

- 4-[(1,3-Benzothiazol-2-ylimino)methyl]phenyl Dodecanoate (): Structure: Schiff base ester with a benzothiazole heterocycle. Application: Investigated in materials science for optoelectronic applications .

Sulfonate/Sulfonyl-Containing Dodecanoate Esters

- 4-((3-(Dimethylamino)propoxy)sulfonyl)phenyl Dodecanoate (): Structure: Gemini cationic surfactant with a sulfonate (-SO₃⁻) group and dimethylamino-propoxy chain. Spectroscopy: FT-IR shows S=O asymmetric (1405 cm⁻¹) and symmetric (1241 cm⁻¹) stretches . Application: Effective emulsifier in eco-friendly metalworking fluids .

- 4-(Chlorosulfonyl)phenyl Dodecanoate (): Structure: Features a reactive chlorosulfonyl (-SO₂Cl) group. Synthesis: Derived from sulfonation of phenyl dodecanoate. Application: Intermediate for synthesizing sulfonated surfactants .

Bioactive Dodecanoate Esters

- Neryl Dodecanoate (): Structure: Ester of nerol (a monoterpene alcohol) and dodecanoic acid. Role: Minor component in insect pheromone blends (e.g., Dalopius marginatus). Activity: Exhibits species-specific attraction in beetles but lacks synergistic effects with other esters .

- 3-Pentyl Dodecanoate (): Structure: Branched ester with a 3-pentyl alcohol moiety. Identification: GC-MS confirmed via diagnostic ions (m/z 70 for C5-alcohol fragment) . Application: Aggregation pheromone in beetles .

Industrial and Biodiesel-Related Dodecanoate Esters

- Methyl Dodecanoate (): Structure: Simple methyl ester of dodecanoic acid. GC Data: Retention time 9.2 min in palm biodiesel; area correlates with concentration . Application: Biodiesel component influencing fuel viscosity and combustion .

- 4-(Benzyloxy)phenyl Dodecanoate (): Structure: Benzyl-protected phenolic ester. Properties: Melting point 80–81.5°C; density 1.0 g/cm³. Quality Control: Validated via HNMR and HPLC for batch consistency .

Comparative Data Table

Key Research Findings

- Structural Impact on Polarity : Sulfonate/sulfonyl groups (e.g., ) increase hydrophilicity, enhancing surfactant efficacy, while thiomorpholine dioxide () may improve thermal stability .

- Biological Activity: Branched esters (e.g., 3-pentyl dodecanoate) exhibit higher specificity in pheromone activity compared to linear analogs .

- Synthetic Flexibility : Schiff base and sulfonate esters demonstrate modular synthesis routes, enabling tailored properties for materials or emulsifiers .

Biological Activity

The compound 4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenyl dodecanoate is a synthetic derivative of thiazine, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₃₄N₂O₃S

- CAS Number : 451485-62-4

- Melting Point : 308–311 °C

The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in cancer proliferation and angiogenesis. The compound has been shown to exhibit the following mechanisms:

- Antiproliferative Activity : Studies indicate that derivatives of this compound can inhibit cell growth in various cancer cell lines, including colon carcinoma (HT-29), skin melanoma (M21), and breast carcinoma (MCF7). The IC50 values for these activities are typically in the nanomolar range, suggesting potent antiproliferative effects .

- Cell Cycle Disruption : The compound has been observed to block cell cycle progression at the G2/M phase, leading to cytotoxic effects. This disruption is linked to its ability to bind to β-tubulin and interfere with microtubule dynamics, which is crucial for mitosis .

Biological Evaluation

A comprehensive evaluation of the biological activity was conducted using various assays:

Table 1: Antiproliferative Activity on Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | HT-29 | 50 |

| M21 | 45 | |

| MCF7 | 60 |

IC50 values represent the concentration required to inhibit cell growth by 50% .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical settings:

- Chick Chorioallantoic Membrane (CAM) Assays : In vivo studies using CAM assays demonstrated that the compound effectively inhibits angiogenesis and tumor growth comparable to established agents like combretastatin A-4. These assays indicated low toxicity levels on chick embryos, suggesting a favorable safety profile .

- Structure–Activity Relationship (SAR) : Research into SAR has revealed that modifications in the chemical structure can enhance biological activity. For instance, substituents on the aromatic ring have shown significant impacts on both antiproliferative potency and selectivity towards cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.